Didehydropioglitazone, (5Z)-

Description

Contextualization as a Thiazolidinedione Derivative

Didehydropioglitazone, (5Z)- belongs to the thiazolidinedione (TZD) class of compounds. Thiazolidinediones are characterized by a specific chemical structure, the thiazolidinedione ring, which is fundamental to their biological activity. This class of compounds, including pioglitazone (B448), has been extensively studied for its effects on metabolic processes. nih.gov

The mechanism of action of thiazolidinediones typically involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in glucose and lipid metabolism. nih.gov Activation of PPAR-γ can lead to improved insulin (B600854) sensitivity in tissues such as adipose tissue, skeletal muscle, and the liver. veeprho.com

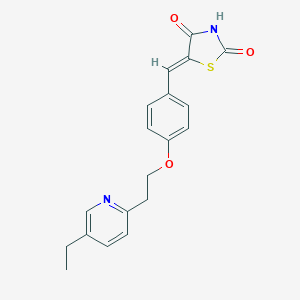

Didehydropioglitazone, (5Z)- shares the core thiazolidinedione structure with pioglitazone but features a key difference: a double bond in a specific position, designated by the "(5Z)-" nomenclature. nih.gov This structural modification distinguishes it from the parent compound, pioglitazone.

Role as an Impurity in Pioglitazone Formulations Research

In the context of pharmaceutical manufacturing and quality control, Didehydropioglitazone, (5Z)- is recognized as an impurity of pioglitazone. veeprho.comsynzeal.com Impurities in pharmaceutical products are substances that are not the intended active pharmaceutical ingredient (API) or excipients. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a drug. Therefore, regulatory bodies require strict control and monitoring of impurities in pharmaceutical formulations.

The formation of Didehydropioglitazone, (5Z)- can occur during the synthesis of pioglitazone or as a degradation product. Specifically, it can be formed through a controlled dehydration reaction of pioglitazone. Due to its status as a significant impurity, the development of analytical methods to detect, identify, and quantify Didehydropioglitazone, (5Z)- in pioglitazone drug substance and drug products is a critical aspect of pharmaceutical research and development. nih.govnih.gov Techniques such as high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC) have been developed and validated for this purpose, ensuring the quality and purity of pioglitazone formulations. nih.govnih.gov

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound as a known impurity of pioglitazone, referred to as Pioglitazone EP Impurity B or Didehydro Pioglitazone. synzeal.comusp.org

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUJOCADSTMCL-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136401-69-9 | |

| Record name | (5Z)-5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136401-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didehydropioglitazone, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136401699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-, (5Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDEHYDROPIOGLITAZONE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SE873CO82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Didehydropioglitazone, 5z

Established Synthetic Pathways

The construction of the (5Z)-Didehydropioglitazone molecule is predominantly achieved through well-established condensation reactions. These methods form the backbone of its synthesis, providing reliable pathways to this important intermediate.

Knoevenagel Condensation Approaches

A principal and widely utilized method for the synthesis of (5Z)-Didehydropioglitazone is the Knoevenagel condensation. google.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2,4-thiazolidinedione, with a carbonyl compound, the aldehyde precursor 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. drugfuture.com

The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or toluene, often under reflux conditions. Common bases employed to catalyze the condensation include weak organic bases like piperidine (B6355638) or triethylamine, as well as sodium acetate. drugfuture.comgoogleapis.com The selection of a weak base is crucial to minimize potential side reactions, such as the self-condensation of the aldehyde. The use of these catalysts facilitates the deprotonation of the active methylene group of 2,4-thiazolidinedione, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. orientjchem.orgresearchgate.net A subsequent dehydration step leads to the formation of the characteristic benzylidene double bond in the desired (5Z) configuration. sigmaaldrich.com The (5Z) isomer is often favored due to steric hindrance from bulky substituents on the aldehyde, and the use of weak bases helps to prevent epimerization. Yields for this condensation step are reported to be in the range of 73% to as high as 95%. google.com

Darzens Condensation-Based Synthesis

The Darzens condensation, also known as the glycidic ester condensation, represents an alternative and effective pathway for creating the core structure of (5Z)-Didehydropioglitazone. wikipedia.org This method involves the reaction of an α-haloester with a ketone or, in this context, an aldehyde, in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgjk-sci.com While not a direct route to the final product, it is a key method for constructing the benzylidene-thiazolidinedione core, avoiding intermediates like phenyl lactic acid. google.com This approach can achieve high yields, with some sources reporting up to 72% for the condensation step. The reaction typically requires anhydrous conditions to proceed efficiently.

The mechanism begins with the deprotonation of the α-haloester by a base to form a carbanion, which then attacks the aldehyde carbonyl group. wikipedia.org An intramolecular nucleophilic substitution then occurs, where the newly formed alkoxide displaces the halide to form the epoxide ring. wikipedia.org

Aldehyde Precursor Preparation for Synthesis

The synthesis of the key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, is a critical preliminary step for both the Knoevenagel and Darzens condensation routes. arkat-usa.org A common and direct method for its preparation is through a Williamson ether synthesis. This involves the reaction of 2-(5-ethyl-2-pyridyl)ethanol with 4-hydroxybenzaldehyde (B117250) under basic conditions. The alcohol can be converted to a better leaving group, such as a mesylate, to facilitate the reaction.

Alternative routes for the synthesis of this aldehyde have also been described. One such method begins with the reaction of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluorobenzonitrile (B33359) in the presence of a strong base like sodium hydride (NaH). drugfuture.com The resulting benzonitrile (B105546) is then reduced to the desired aldehyde using reagents like Raney-nickel and formic acid. drugfuture.com Another pathway involves the conversion of 1-bromo-4-[2-(5-ethylpyridine-2-yl)ethoxy]benzene to the aldehyde via a transition metal-catalyzed hydroformylation reaction. The purity of the aldehyde is crucial for the success of the subsequent condensation step, and purification methods such as column chromatography are sometimes employed to achieve the required quality. google.com

Comparative Analysis of Synthetic Routes

A comparative analysis of the different synthetic strategies reveals distinct advantages and limitations for each approach. The choice of a particular route often depends on factors such as desired yield, scalability, and the availability of starting materials.

| Synthetic Route | Advantages | Limitations | Reported Yield |

| Knoevenagel Condensation | High yields, well-established, direct formation of the benzylidene bond. | May require careful control of base to avoid side reactions. | 73-95% google.com |

| Darzens Condensation | High yield, avoids certain intermediates. | Requires anhydrous conditions. | 72% |

| Pioglitazone (B448) Dehydration | Utilizes existing Active Pharmaceutical Ingredient (API) infrastructure. | Lower yield. | 51-54% |

The Knoevenagel condensation is often favored due to its high yields and directness in forming the target double bond. google.com The Darzens condensation provides a strong alternative, also with high yields, though the requirement for anhydrous conditions can be a drawback in some manufacturing settings. A third method, involving the dehydration of the parent drug pioglitazone, is also possible and has the advantage of leveraging existing infrastructure for pioglitazone production, but it suffers from significantly lower yields.

Emerging Techniques and Research Directions in Synthesis

As the field of chemical synthesis evolves, new technologies are being applied to improve the efficiency, safety, and sustainability of producing compounds like (5Z)-Didehydropioglitazone.

Flow Chemistry Applications

Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream rather than in a batch-type process, is an emerging technique with significant potential for the synthesis of (5Z)-Didehydropioglitazone. wuxiapptec.comdurham.ac.uk The use of microreactors in flow chemistry allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency and safety. wuxiapptec.com

For the synthesis of (5Z)-Didehydropioglitazone, flow chemistry can significantly reduce reaction times. A pilot study in 2024 demonstrated the successful application of a tandem condensation-dehydration flow system, which achieved an impressive 85% yield. This represents a substantial improvement over traditional batch processing, with a reported 40% reduction in reaction time. Such advancements highlight the potential of flow chemistry to make the synthesis of (5Z)-Didehydropioglitazone more efficient and scalable. durham.ac.uk

Advanced Analytical Strategies for Didehydropioglitazone, 5z Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating Didehydropioglitazone, (5Z)- from its parent compound and other related substances. These techniques are essential for both quantitative analysis and isolation for further study.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of Didehydropioglitazone, (5Z)-. Reversed-phase HPLC methods are commonly developed for impurity profiling of pioglitazone (B448) formulations. A typical method involves a C18 stationary phase, which is effective for separating pioglitazone and its non-polar impurities. nih.gov

One established method utilizes a mobile phase consisting of a 70:30 (v/v) mixture of acetonitrile (B52724) and water, with UV detection set to a wavelength of 254 nm. In such a system, the (5Z)-isomer of didehydropioglitazone has a characteristic retention time, for instance, approximately 8.2 minutes, which allows for its clear separation from the (E)-isomer, which elutes later. The development and validation of such stability-indicating HPLC methods are crucial for routine quality control and stability studies of pioglitazone. pensoft.net

Table 1: Example HPLC Method Parameters for Didehydropioglitazone, (5Z)- Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | C18 Column | |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) | |

| Detection | UV at 254 nm | |

| Retention Time (Z-isomer) | ~8.2 minutes |

The presence of a double bond in Didehydropioglitazone gives rise to (Z) and (E) stereoisomers. While the focus is on the (5Z)- isomer, its separation from the (E)-isomer is critical for unambiguous characterization and research. Chiral chromatography, or more accurately in this case, geometric isomer separation, is the definitive technique for this purpose.

Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving stereoisomers. chromatographyonline.com For Didehydropioglitazone, ultra-high-performance liquid chromatography (UHPLC) methods using a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) column have been successfully employed. These CSPs operate by forming transient diastereomeric complexes with the analytes, allowing for differential retention and separation based on their three-dimensional structure. chromatographyonline.comobrnutafaza.hr The ability to isolate the pure (5Z)- isomer is a prerequisite for specific biological assays and for its use as a certified reference material.

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, spectroscopic and spectrometric techniques are employed to provide unequivocal structural confirmation of Didehydropioglitazone, (5Z)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of Didehydropioglitazone, (5Z)-. One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial framework of the molecular structure, confirming the presence of the thiazolidinedione ring, the ethyl-pyridinyl group, and the substituted phenyl ring.

To confirm the specific (5Z)-configuration, advanced two-dimensional NMR techniques are required. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial, as it can detect spatial proximities between protons. A NOESY experiment would show a correlation between the benzylidene proton and the protons of the thiazolidinedione ring, which confirms the Z geometry around the exocyclic double bond.

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule with high accuracy and precision. umb.edu For Didehydropioglitazone, (5Z)-, HRMS would verify the molecular formula C₁₉H₁₈N₂O₃S by providing a highly accurate mass measurement of its molecular ion. nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in impurity analysis. umb.edu Furthermore, analysis of the fragmentation patterns in the MS/MS spectrum can provide additional structural information, helping to confirm the connectivity of the molecule. researchgate.net

Table 2: Key Spectroscopic and Spectrometric Data for Didehydropioglitazone, (5Z)-

| Analytical Data | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃S | nih.gov |

| Molecular Weight | 354.42 g/mol | nih.gov |

| Primary Structural Elucidation | ¹H and ¹³C NMR | |

| Stereochemistry Confirmation | Nuclear Overhauser Effect Spectroscopy (NOESY) | |

| Elemental Composition Confirmation | High-Resolution Mass Spectrometry (HRMS) |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Purity Validation and Impurity Profiling

Didehydropioglitazone, (5Z)- is officially recognized as a specified impurity of Pioglitazone by pharmacopeias, often designated as Pioglitazone Impurity B. synzeal.compharmaffiliates.comusp.org Therefore, a significant application of the analytical methods described above is for the purity validation of pioglitazone active pharmaceutical ingredient (API) and finished drug products.

Regulatory guidelines require that impurities in pharmaceuticals are identified and quantified. The HPLC methodologies are central to this process, allowing for the detection of Didehydropioglitazone, (5Z)- at very low levels. Its presence is monitored during stability studies of pioglitazone to understand degradation pathways. The availability of certified pharmaceutical analytical impurity (PAI) standards for Didehydropioglitazone, (5Z)- is essential for the accurate validation of these analytical methods, ensuring that they are sensitive, specific, and linear for the quantification of this specific impurity. usp.org

Quantification of Residual Solvents

Residual solvents are defined as organic volatile chemicals that are used or generated during the synthesis of drug substances or excipients and are not entirely removed by manufacturing processes. ich.org Since these solvents provide no therapeutic benefit, they must be removed to the greatest extent possible to meet stringent quality and safety requirements. ich.orghwi-group.de The quantification of such solvents in Didehydropioglitazone, (5Z)- is a critical aspect of its analytical profile.

The most widely accepted and utilized technique for the determination of residual solvents in pharmaceutical materials is Gas Chromatography (GC), frequently coupled with static headspace (HS) sampling and a Flame Ionization Detector (FID). ptfarm.plalmacgroup.comnih.gov This approach is favored for its sensitivity, specificity, and ability to handle complex sample matrices. nih.gov The GC-HS method involves dissolving the test sample in a suitable high-boiling point diluent, such as Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI), within a sealed headspace vial. almacgroup.comchromatographyonline.com The vial is then heated, allowing the volatile residual solvents to partition into the gaseous phase (headspace). almacgroup.com An aliquot of this gas is then injected into the GC system for separation and quantification. ptfarm.pl This sample introduction technique prevents the non-volatile active pharmaceutical ingredient (API) from contaminating the GC system. almacgroup.com

The chromatographic separation is typically achieved using a capillary column with a specific stationary phase chosen for its ability to resolve a wide range of common solvents. chromatographyonline.com Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the procedure is fit for its intended purpose. europa.euscholarsresearchlibrary.com

Table 1: Example Gas Chromatography (GC-HS) Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Headspace Autosampler and FID |

| Column | DB-624 (or equivalent), 60 m x 0.53 mm, 3.0 µm film thickness scholarsresearchlibrary.com |

| Diluent | 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethyl Sulfoxide (DMSO) almacgroup.comnih.gov |

| Oven Temperature | Programmed gradient (e.g., 40°C for 10 min, ramp to 240°C) |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Carrier Gas | Helium or Nitrogen |

| Headspace Vial Temp. | 80°C - 100°C almacgroup.com |

| Headspace Incubation Time | 30 - 45 minutes |

Validation of the analytical method demonstrates its linearity, accuracy, precision, and sensitivity. nih.gov The Limit of Quantitation (LOQ) is a critical parameter, representing the lowest concentration of a solvent that can be reliably quantified. almacgroup.com

Table 2: Illustrative Method Validation Data for Common Residual Solvents

| Solvent | Linearity (r²) | Accuracy (% Recovery) | LOQ (mg/L) |

|---|---|---|---|

| Methanol | >0.999 | 97.9 - 100.5 scholarsresearchlibrary.com | ~0.50 |

| Acetonitrile | ≥0.9998 nih.gov | 99.3 - 103.8 nih.gov | 0.43 nih.gov |

| Dichloromethane | >0.999 | 97.1 - 102.0 scholarsresearchlibrary.com | ~0.40 |

| Toluene | >0.999 | 98.5 - 100.8 scholarsresearchlibrary.com | ~0.60 |

| Ethanol (B145695) | ≥0.9998 nih.gov | 99.3 - 103.8 nih.gov | 0.48 nih.gov |

Regulatory Compliance in Analytical Research

Analytical research in the pharmaceutical sector is governed by a stringent regulatory framework to ensure product quality and patient safety. mdpi.comchromatographyonline.com The primary guidelines for controlling residual solvents in pharmaceutical products are established by the International Council for Harmonisation (ICH), specifically in the ICH Q3C guideline. hwi-group.dejpionline.org Adherence to these guidelines is a prerequisite for regulatory approval from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi.com

The ICH Q3C guideline classifies residual solvents into three categories based on their toxicity risk. hwi-group.de

Class 1 solvents are known or suspected human carcinogens and environmental hazards that should be avoided in the manufacturing of drug substances. ich.org Their use is only permissible when strongly justified and their levels are strictly limited. hwi-group.de

Class 2 solvents are non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities. hwi-group.de Their presence is limited to protect patients from potential adverse effects. hwi-group.de

Class 3 solvents have low toxic potential and are considered less of a risk to human health. hwi-group.de

Manufacturers must identify and quantify any solvents used or produced during the synthesis and purification of a drug substance or its impurities, such as Didehydropioglitazone, (5Z)-. europa.euehpm.org The analytical procedures used for this purpose must be validated according to ICH Q2 guidelines. emendo.com

Table 3: ICH Q3C Classification of Residual Solvents with Examples and Limits

| Class | Risk Assessment | Example Solvents | Concentration Limit (ppm) |

|---|---|---|---|

| Class 1 | Solvents to be avoided ich.org | Benzene, Carbon tetrachloride, 1,2-Dichloroethane | 2, 4, 5 |

| Class 2 | Solvents to be limited hwi-group.de | Acetonitrile, Toluene, Methanol, Dichloromethane | 410, 890, 3000, 600 |

| Class 3 | Solvents with low toxic potential hwi-group.de | Acetic acid, Ethanol, Acetone, Ethyl acetate | 5000, 5000, 5000, 5000 |

Note: The limits presented are based on Option 1 from the ICH Q3C guideline and are subject to change. Refer to the latest version of the guideline for current values. jpionline.orgehpm.org

For an impurity like Didehydropioglitazone, (5Z)-, ensuring that residual solvent levels are well below these regulatory thresholds is a key component of the quality control strategy for the parent API, Pioglitazone. synzeal.com A comprehensive analysis provides the necessary data to demonstrate that the manufacturing process is well-controlled and the final product is safe for its intended use. chromatographyonline.comemendo.com

Pharmacological Investigations of Didehydropioglitazone, 5z

Molecular Mechanism of Action

The primary mechanism of action for Didehydropioglitazone, (5Z)-, involves its function as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Didehydropioglitazone, (5Z)-, like other thiazolidinediones (TZDs), binds to and activates PPARγ. nih.gov This activation is central to its pharmacological effects. PPARγ exists as two main isoforms, PPARγ1 and PPARγ2, which are expressed predominantly in adipocytes. biomolther.org The binding of an agonist like Didehydropioglitazone, (5Z)-, to the ligand-binding domain (LBD) of PPARγ initiates a cascade of molecular events that influence gene transcription. biomolther.org This interaction leads to conformational changes in the receptor, promoting the recruitment of coactivator proteins.

Modulation of Gene Expression in Metabolic Pathways

Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the expression of genes involved in several metabolic pathways. nih.gov

Key metabolic processes influenced by PPARγ activation include:

Glucose Metabolism: Enhanced insulin (B600854) sensitivity and improved glucose uptake in tissues like adipose and muscle.

Lipid Metabolism: Regulation of fat distribution and a reduction in triglyceride levels.

Adipogenesis: The differentiation of pre-adipocytes into mature adipocytes. frontiersin.org

Studies on the related compound pioglitazone (B448) have shown that it can stimulate the expression of genes involved in mitochondrial function and fatty acid oxidation, such as PPARGC1A and CPT1B. researchgate.net Furthermore, research on pioglitazone has demonstrated its ability to modulate the expression of genes that play a role in beta-cell function and protection against lipotoxicity. nih.gov

Adiponectin Regulation Studies

A significant consequence of PPARγ agonism is the increased production and secretion of adiponectin from adipose tissue. touchstonelabs.org Adiponectin is a hormone with potent insulin-sensitizing, anti-inflammatory, and anti-apoptotic properties. touchstonelabs.orgnih.gov It circulates in various forms, with the high-molecular-weight (HMW) form being most closely linked to insulin sensitivity. nih.gov

Studies on pioglitazone have demonstrated its ability to increase plasma adiponectin concentrations. researchgate.netnih.gov This effect is believed to be a key mechanism through which PPARγ agonists improve insulin sensitivity. researchgate.net In vitro studies on human adipose tissue have shown that pioglitazone stimulates adiponectin secretion, particularly from subcutaneous adipose tissue. nih.gov Adiponectin, in turn, can activate signaling pathways in the liver and muscle, leading to reduced hepatic glucose production and decreased lipid accumulation. nih.gov

Cellular and In Vitro Biological Activities

The effects of Didehydropioglitazone, (5Z)-, and related PPARγ agonists have been investigated in various cellular models to elucidate their biological activities at the cellular level.

Anti-Inflammatory Effects in Adipocyte Models

Research has indicated that PPARγ agonists possess anti-inflammatory properties. In adipocyte models, these compounds have been shown to reduce the production of pro-inflammatory cytokines. For instance, studies with the PPARγ agonist rosiglitazone (B1679542) demonstrated a suppression of cytokine-induced CXCL2 and cyclooxygenase (Cox)-2 release from mature 3T3-L1 adipocytes. nih.gov This suggests that activation of PPARγ can mitigate inflammatory responses within adipose tissue. The anti-inflammatory effects of adiponectin, which is regulated by PPARγ agonists, are also well-documented and involve the inhibition of pro-inflammatory macrophages and the promotion of anti-inflammatory macrophages. nih.gov

Evaluation of Biological Activity using PPARγ Reporter Assays

PPARγ reporter assays are a standard in vitro method to evaluate the activity of potential PPARγ agonists. nih.gov These assays typically utilize cell lines, such as HEK293 cells, that are engineered to express a luciferase reporter gene under the control of a PPRE. signosisinc.com When a compound activates PPARγ, the receptor binds to the PPRE and drives the expression of luciferase, resulting in a measurable light signal. The intensity of the signal is proportional to the compound's ability to activate the receptor. signosisinc.com

Competitive Binding Assays for Receptor Interaction

The primary mechanism of action for Didehydropioglitazone, (5Z)-, like other members of the thiazolidinedione (TZD) class, is its function as a selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). veeprho.com The interaction and binding affinity of this compound to its receptor are critical determinants of its biological activity. Competitive binding assays are a fundamental tool used to quantify these interactions. labome.com

In these assays, a radiolabeled ligand with known affinity for the PPARγ receptor, such as ³H-BRL49653, is used. The assay measures the ability of an unlabeled compound, in this case, Didehydropioglitazone, (5Z)-, to displace the radiolabeled ligand from the receptor. The concentration at which the test compound displaces 50% of the bound radioligand (IC50) is determined, which allows for the calculation of its binding affinity (Ki). This method provides quantitative data on the potency of the compound's interaction with its molecular target. labome.com While specific binding affinity data for Didehydropioglitazone, (5Z)- is not publicly available, this methodology is standard for characterizing novel TZD derivatives.

Table 1: Principle of Competitive Binding Assay for PPARγ

| Step | Description | Measurement |

|---|---|---|

| 1. Incubation | PPARγ receptors are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-BRL49653). | Total binding of the radioligand. |

| 2. Competition | Increasing concentrations of an unlabeled competitor, Didehydropioglitazone, (5Z)-, are added to the mixture. | Displacement of the radioligand by the competitor. |

| 3. Separation | The receptor-ligand complexes are separated from the unbound ligands. | Radioactivity of the bound complex. |

| 4. Analysis | The data is plotted to generate a competition curve, from which the IC50 value is derived. | IC50 (Inhibitory Concentration 50%) and Ki (Inhibition constant). |

This table illustrates the general methodology for a competitive binding assay.

Augmentation of Insulin-Stimulated Lipogenesis (Comparative Studies)

Thiazolidinediones are known to exert significant influence on lipid metabolism, a process intricately linked with insulin signaling. Insulin promotes de novo lipogenesis (DNL), the conversion of excess carbohydrates into fatty acids for storage, which is a crucial pathway for maintaining glucose homeostasis. mdpi.com The activation of PPARγ by TZDs modulates the expression of genes involved in both lipid and glucose metabolism.

Comparative studies involving TZDs like pioglitazone and lobeglitazone (B1674985) have provided insights into their role in lipogenesis. For instance, lobeglitazone has been shown to inhibit hepatic lipid synthesis under conditions of acute lipogenesis by targeting the mTORC1 pathway. frontiersin.org Conversely, partial inhibition of hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis, has been demonstrated to improve insulin-stimulated glucose uptake and subsequently increase de novo lipogenesis in human adipocytes. plos.org This suggests a complex regulatory role for TZDs. While direct comparative studies on Didehydropioglitazone, (5Z)- are limited, its action as a PPARγ agonist suggests it would similarly modulate these pathways, likely enhancing insulin-stimulated glucose uptake which in turn can augment lipogenesis in adipocytes as a mechanism to dispose of excess glucose. plos.org

Table 2: Comparative Effects of TZDs on Lipid Metabolism Pathways

| Compound Class | Primary Target | Effect on Hepatic Lipogenesis | Effect on Adipocyte Lipogenesis | Implication for Insulin Sensitivity |

|---|

| Thiazolidinediones (e.g., Pioglitazone) | PPARγ | Inhibition/Modulation frontiersin.orgnih.gov | Augmentation via enhanced glucose uptake plos.org | Improved |

This table provides a generalized comparison based on the known effects of the TZD class of compounds.

Glucose Uptake Enhancement in Cellular Models (Derivative Studies)

A key mechanism through which Didehydropioglitazone, (5Z)- and other TZDs improve insulin sensitivity is by enhancing glucose uptake in peripheral tissues, particularly muscle and adipose tissue. jcrpe.org Studies on pioglitazone, the parent compound of Didehydropioglitazone, (5Z)-, have elucidated this process in cellular models.

In cultured 3T3-F442A adipocytes, treatment with pioglitazone was found to markedly increase the expression of glucose transporters GLUT1 and GLUT4. nih.gov This effect was correlated with a significant enhancement of the cells' capacity for glucose uptake. The study revealed that pioglitazone's action was primarily due to the stabilization of the messenger RNA (mRNA) transcripts for these transporters, leading to increased protein levels. nih.gov As a derivative, Didehydropioglitazone, (5Z)- is expected to operate through a similar mechanism, activating PPARγ to upregulate the expression of genes responsible for glucose transport.

Table 3: Effect of Pioglitazone on Glucose Transporter Expression in 3T3-F442A Adipocytes

| Transporter | Increase in mRNA Abundance | Increase in Protein Level | Increase in mRNA Half-life |

|---|---|---|---|

| GLUT1 | > 5-fold | 10-fold | From 2.2 h to > 24 h |

| GLUT4 | > 5-fold | 7-fold | From 1.2 h to > 24 h |

Data sourced from a study on the effects of pioglitazone in a cellular model. nih.gov

Preclinical Pharmacodynamics in Animal Models

Improvements in Insulin Sensitivity in Diabetic Animal Models

Preclinical studies using various diabetic animal models have substantiated the insulin-sensitizing effects of Didehydropioglitazone, (5Z)-. By activating PPARγ, the compound enhances the responsiveness of tissues like adipose tissue, skeletal muscle, and the liver to insulin. veeprho.com This leads to more efficient glucose disposal from the bloodstream.

Research published in the Journal of Medicinal Chemistry indicated that administration of Didehydropioglitazone over a four-week period resulted in significant improvements in insulin sensitivity in diabetic animal models. This is consistent with findings for the TZD class, where agents like pioglitazone have been shown to improve insulin resistance in models such as the db/db mouse and Zucker fatty rat. jcrpe.orgmdpi.com The improvement in insulin sensitivity is a cornerstone of the therapeutic potential of this class of compounds for type 2 diabetes. mdpi.com

Table 4: Effects of TZD Administration in Diabetic Animal Models

| Animal Model | Typical Diabetic Phenotype | Observed Effects of TZD Treatment |

|---|---|---|

| db/db Mouse | Severe obesity, hyperglycemia, insulin resistance mdpi.com | Improved glucose tolerance and insulin sensitivity mdpi.com |

| Zucker Diabetic Fatty (ZDF) Rat | Obesity, hyperlipidemia, insulin resistance, hyperglycemia | Enhanced insulin sensitivity, reduced plasma glucose |

| Streptozotocin (STZ)-induced Diabetic Mice | Beta-cell destruction, hyperglycemia nih.gov | Prevention or delay of diabetes development, improved glucose metabolism jcrpe.org |

This table summarizes the general outcomes observed in common animal models used for diabetes research when treated with thiazolidinediones.

Reductions in Blood Glucose Levels in Preclinical Studies

A direct consequence of improved insulin sensitivity is the reduction of elevated blood glucose levels. Preclinical investigations have demonstrated the efficacy of Didehydropioglitazone, (5Z)- in this regard.

A study highlighted significant reductions in blood glucose levels in diabetic animal models following a four-week treatment period with the compound. This hypoglycemic effect is a key pharmacodynamic property. The mechanism involves both enhanced glucose uptake in peripheral tissues and reduced glucose output from the liver. Similar effects have been consistently reported for other TZDs in various animal models of type 2 diabetes. mdpi.comfrontiersin.org

Table 5: Preclinical Efficacy of Didehydropioglitazone, (5Z)- in Diabetic Animal Models

| Parameter | Observation | Duration of Study |

|---|---|---|

| Blood Glucose Levels | Significant reduction | 4 weeks |

| Insulin Sensitivity | Significant improvement | 4 weeks |

Based on findings reported in the Journal of Medicinal Chemistry.

Hepatic Glucose Production Modulation

The liver plays a central role in maintaining glucose homeostasis through the process of hepatic glucose production (HGP), primarily via gluconeogenesis and glycogenolysis. frontiersin.org In states of insulin resistance, HGP is often aberrantly elevated, contributing to hyperglycemia. researchgate.net

Didehydropioglitazone, (5Z)- contributes to lowering plasma glucose levels by reducing hepatic glucose production. This is achieved by decreasing the rate of gluconeogenesis in the liver. The activation of PPARγ by TZDs modulates the expression of key regulatory genes in the gluconeogenic pathway. veeprho.com Studies on the parent compound, pioglitazone, have shown that it can suppress HGP by inhibiting mitochondrial pyruvate (B1213749) metabolism. nih.gov This modulation involves down-regulating the expression of critical enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), which are rate-limiting steps in the synthesis of glucose in the liver. mdpi.comfrontiersin.org

Table 6: Key Hepatic Enzymes in Gluconeogenesis Modulated by TZD Action

| Enzyme | Function | Regulation by TZD-activated PPARγ |

|---|---|---|

| Pyruvate carboxylase (PC) | Converts pyruvate to oxaloacetate. frontiersin.org | Indirect modulation |

| Phosphoenolpyruvate carboxykinase (PEPCK) | Converts oxaloacetate to phosphoenolpyruvate. frontiersin.org | Expression is generally suppressed. mdpi.com |

| Fructose-1,6-bisphosphatase | Converts fructose-1,6-bisphosphate to fructose-6-phosphate. frontiersin.org | Expression is modulated. |

| Glucose-6-phosphatase (G6Pase) | Converts glucose-6-phosphate to free glucose. frontiersin.org | Expression is generally suppressed. mdpi.com |

This table outlines key enzymes in the hepatic gluconeogenesis pathway and their general modulation by the action of thiazolidinediones.

Table of Compound Names

| Compound Name |

|---|

| Didehydropioglitazone, (5Z)- |

| Pioglitazone |

| ³H-BRL49653 |

| Lobeglitazone |

| Glucose |

| Pyruvate |

| Phosphoenolpyruvate |

| Fructose-1,6-bisphosphate |

| Fructose-6-phosphate |

| Glucose-6-phosphate |

| Oxaloacetate |

Lipid Metabolism Modulation

Pharmacological investigations into Didehydropioglitazone, (5Z)-, a structural analog and metabolite of pioglitazone, indicate its involvement in the modulation of lipid metabolism, primarily through its action as a thiazolidinedione (TZD). Thiazolidinediones are a class of compounds known to influence lipid homeostasis by activating the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov The activation of PPARγ, a nuclear receptor highly expressed in adipose tissue, is a key mechanism that regulates the transcription of genes involved in fatty acid transport, synthesis, and storage. nih.gov

As an agonist of PPARγ, Didehydropioglitazone, (5Z)- is understood to modulate genes that lead to changes in lipid profiles. While direct and extensive research specifically detailing the lipid-modifying effects of Didehydropioglitazone, (5Z)- is limited, the effects can be largely inferred from the well-documented actions of its parent compound, pioglitazone, and the broader TZD class. The primary effects observed with TZD treatment include alterations in the levels of triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C). nih.govnih.gov

Research on pioglitazone consistently demonstrates significant improvements in the dyslipidemia profile often associated with insulin resistance. nih.gov Clinical studies have shown that pioglitazone therapy leads to a notable reduction in plasma triglyceride levels, often in the range of 10-25%. nih.gov This is accompanied by a beneficial increase in HDL-C levels, typically by 10-20%. nih.gov

The table below summarizes the principal effects on lipid parameters observed in studies of the parent compound, pioglitazone, which are anticipated to be similar for Didehydropioglitazone, (5Z)- due to their shared mechanism of action as PPARγ agonists.

Table 1: Summary of Pioglitazone's Effects on Lipid Metabolism

| Lipid Parameter | Observed Effect | Research Finding |

|---|---|---|

| Triglycerides (TG) | Decrease | Significant reductions of 10-25% have been reported in clinical trials. nih.gov |

| High-Density Lipoprotein Cholesterol (HDL-C) | Increase | Levels are typically raised by 10-20%. nih.gov |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Qualitative Shift | Reduces the proportion of small, dense LDL particles and increases larger, less atherogenic LDL fractions. nih.gov |

Preclinical Metabolic and Pharmacokinetic Research on Didehydropioglitazone, 5z

Metabolic Stability Assessments

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. In vitro models are instrumental in the early assessment of a compound's metabolic fate. bioivt.com

In Vitro Liver Microsome Studies

Human liver microsomes are a primary in vitro tool for evaluating the metabolic stability of new chemical entities. nih.govresearchgate.netdls.com They contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. nih.govopenanesthesia.org

In the context of Didehydropioglitazone, (5Z)-, studies using human liver microsomes are essential to determine its intrinsic clearance (CLint), a measure of the rate at which the liver can metabolize the drug in the absence of blood flow limitations. srce.hr The process typically involves incubating the compound with liver microsomes and a cofactor, such as NADPH, and monitoring the rate of its disappearance over time. researchgate.net

A study investigating the metabolism of a similar compound, pioglitazone (B448), in rat liver microsomes provides a methodological framework. scispace.com Such studies help in identifying the major metabolic pathways and the enzymes involved. scispace.comnih.gov For Didehydropioglitazone, (5Z)-, if it demonstrates high in vitro activity but low in vivo efficacy, investigation into its metabolic stability using liver microsomes is a crucial step.

Table 1: Parameters in In Vitro Liver Microsome Studies

| Parameter | Description | Relevance |

|---|---|---|

| Intrinsic Clearance (CLint,micr) | The rate of metabolism by microsomes, normalized to the amount of microsomal protein. | Predicts the in vivo hepatic clearance. srce.hr |

| In Vitro Half-life (t1/2) | The time it takes for 50% of the compound to be metabolized in the microsomal incubation. | Indicates the metabolic stability of the compound. srce.hr |

| Metabolite Profiling | Identification and quantification of the metabolites formed. | Elucidates the metabolic pathways. qmerapharma.com |

Cytochrome P450 (CYP) Isoform Activity and First-Pass Metabolism

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of drugs and other xenobiotics. nih.govopenanesthesia.org Identifying which specific CYP isoforms are responsible for the metabolism of Didehydropioglitazone, (5Z)-, is critical for predicting potential drug-drug interactions. evotec.comcriver.com

First-pass metabolism refers to the metabolic process that a drug undergoes as it passes through the gut wall and liver for the first time after oral administration. uoanbar.edu.iqnih.govabdn.ac.uk This can significantly reduce the amount of active drug that reaches the systemic circulation, thereby lowering its oral bioavailability. nih.gov If in vitro studies indicate high metabolic instability for Didehydropioglitazone, (5Z)-, it is likely to undergo significant first-pass metabolism.

Table 2: Major Human Cytochrome P450 Isoforms and Their Significance

| CYP Isoform | Key Substrates | Clinical Significance |

|---|---|---|

| CYP1A2 | Caffeine, Theophylline | Induced by smoking. |

| CYP2C9 | Warfarin, Phenytoin | Genetic polymorphisms affect activity. |

| CYP2C19 | Omeprazole, Clopidogrel | Genetic polymorphisms lead to "poor metabolizer" phenotypes. |

| CYP2D6 | Codeine, Metoprolol | Significant genetic variability, with "poor," "intermediate," "normal," and "ultrarapid" metabolizer phenotypes. labcorp.com |

| CYP3A4 | Midazolam, Simvastatin | Metabolizes approximately 50% of clinically used drugs; highly susceptible to drug interactions. nih.gov |

Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. wuxiapptec.comalimentiv.com These studies provide crucial data for predicting human pharmacokinetics and for designing first-in-human clinical trials. alimentiv.commmv.org

Bioavailability Assessment

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.net For orally administered drugs, low bioavailability can be due to poor absorption from the gastrointestinal tract or extensive first-pass metabolism. nih.gov

To assess the bioavailability of Didehydropioglitazone, (5Z)-, pharmacokinetic studies are conducted in animal models such as rats or dogs. researchgate.netnih.gov The compound is administered both intravenously (IV) and orally (PO) to different groups of animals. Plasma concentrations of the drug are measured over time, and the area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. The absolute bioavailability is then determined by comparing the dose-normalized AUC from the oral dose to that from the IV dose. For instance, a study on pioglitazone in rats involved developing a sensitive LC-MS/MS method to measure its concentrations in plasma and tissues. nih.gov

Tissue Distribution Analysis

Understanding how a drug distributes into various tissues is crucial for assessing its potential efficacy and toxicity. msdmanuals.com After a drug enters the bloodstream, it can distribute to different tissues and organs at varying rates and extents. msdmanuals.com

Tissue distribution studies for Didehydropioglitazone, (5Z)-, would involve administering the compound to animals and then measuring its concentration in various tissues (e.g., liver, kidney, heart, lung, brain, and adipose tissue) at different time points. nih.gov This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) on tissue homogenates. nih.govfrontiersin.org For example, a study on paeonol (B1678282) and its metabolites in rats revealed that the major distribution tissues were the kidney and liver. frontiersin.org Such studies would help determine if Didehydropioglitazone, (5Z)-, reaches its target tissues in sufficient concentrations to exert its pharmacological effect.

Investigation of In Vitro-to-In Vivo Correlation in Metabolic Clearance

An important goal of preclinical drug metabolism studies is to predict in vivo clearance in humans from in vitro data, a process known as in vitro-in vivo correlation (IVIVC). nih.govresearchgate.netwuxiapptec.comnih.gov This allows for an early estimation of the human dose and dosing regimen.

The intrinsic clearance (CLint) obtained from in vitro systems like human liver microsomes or hepatocytes is scaled to predict the in vivo hepatic clearance. srce.hr However, discrepancies between predicted and observed in vivo clearance are common, often due to factors not fully captured by in vitro models, such as the role of drug transporters in hepatic uptake and efflux. srce.hrresearchgate.net Studies have shown that for some compounds, in vitro systems can under-predict in vivo clearance. srce.hrmmv.org Therefore, it is crucial to investigate the IVIVC for Didehydropioglitazone, (5Z)-, by comparing the clearance predicted from in vitro studies with the actual clearance observed in animal models. This helps to refine the prediction models and improve the accuracy of human pharmacokinetic predictions.

Metabolite Identification and Profiling

The identification and profiling of metabolites are foundational to characterizing the disposition of a drug candidate. For thiazolidinediones like (5Z)-didehydropioglitazone, this involves a suite of advanced analytical and computational methods to detect and structurally elucidate the biotransformation products. While direct studies on (5Z)-didehydropioglitazone are limited, the extensive research on its parent compound, pioglitazone, provides a clear framework for the methodologies employed.

Comprehensive Metabolite Profiling Techniques

The comprehensive identification of metabolites for compounds like (5Z)-didehydropioglitazone relies heavily on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). frontiersin.orgfrontiersin.org This combination allows for the separation of complex mixtures from biological matrices and the precise mass measurement of potential metabolites.

Key techniques and methodologies include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of metabolite profiling, separating the parent drug from its metabolites before they enter the mass spectrometer for detection. mdpi.com For thiazolidinediones, ultra-performance liquid chromatography (UPLC) is often used for its high resolution and speed. au.dk

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy (typically within 5 ppm), which is crucial for determining the elemental composition of unknown metabolites. au.dknih.gov This accuracy helps distinguish between compounds with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a metabolite ion and fragmenting it to obtain structural information. The resulting fragmentation pattern serves as a fingerprint for structural elucidation. mdpi.com

Computational Data Mining: Given the vast amount of data generated by HRMS, specialized software is essential. mdpi.com Approaches like mass defect filtering, predicted metabolite lists, and background subtraction algorithms help to pinpoint potential drug-related molecules from the complex biological background. nih.govnih.gov One advanced method combines a time-course experiment with stable isotope tracing and orthogonal partial least squares-discriminant analysis (OPLS-DA) to effectively identify metabolite ions from a complex matrix. nih.gov

| Technique | Purpose in Metabolite Profiling | Application to Thiazolidinediones |

|---|---|---|

| LC-MS/UPLC-MS | Separates parent drug and metabolites from biological matrices prior to detection. | Used to analyze urine, plasma, and bile for metabolites of troglitazone (B1681588) and pioglitazone. au.dknih.gov |

| HRMS (TOF, Orbitrap) | Provides high-accuracy mass measurements to determine the elemental composition of metabolites. | Essential for identifying novel ring-opening metabolites of pioglitazone. frontiersin.orgfrontiersin.org |

| Tandem MS (MS/MS) | Generates fragmentation patterns for structural elucidation of unknown metabolites. | Used to confirm the structures of pioglitazone metabolites M-II, M-III, and M-IV. uni-lj.si |

| Computational Algorithms | Filters and processes large datasets to distinguish drug-related ions from background noise. | Algorithms for background subtraction and stable isotope mass-shift filtering have successfully identified unexpected pioglitazone metabolites. nih.govmdpi.com |

Cross-Species Evaluation of Metabolites

Evaluating the metabolism of a compound across different preclinical species (e.g., mouse, rat, dog, monkey) and comparing it to human metabolism is a critical step in drug development. researchgate.net These studies help select the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans.

For pioglitazone, significant cross-species differences have been observed. Metabolism primarily occurs in the liver and kidney. uni-lj.si The main metabolic pathways involve the hydroxylation of aliphatic methylene (B1212753) groups, leading to the formation of active metabolites M-II and M-IV, and the subsequent oxidation of M-IV to another active metabolite, M-III. uni-lj.sieuropa.eu

In Rats and Dogs: The majority of the administered dose is excreted in the feces. uni-lj.si A study identified metabolites M-I through M-VI in these species. researchgate.net However, a separate study using hepatocytes found that while human and monkey hepatocytes produced an identical set of 13 metabolites (M1-M13), rat hepatocytes did not produce metabolites M4, M8, and M12. researchgate.net

In Monkeys: Unlike rodents and dogs, monkeys show high urinary excretion of pioglitazone metabolites. uni-lj.si They produce a metabolite profile identical to that found in human hepatocytes. researchgate.net

These species-dependent variations underscore the importance of conducting thorough cross-species evaluations. The differences in excretion routes and the specific metabolites formed highlight that no single animal model perfectly replicates human metabolism for this class of compounds. Such knowledge is vital for the preclinical assessment of (5Z)-didehydropioglitazone to ensure that safety and efficacy data from animal studies can be reliably extrapolated to humans.

| Species | Primary Excretion Route | Key Metabolic Findings Related to Pioglitazone |

|---|---|---|

| Rat | Feces | Metabolite profile differs from humans; certain metabolites (M4, M8, M12) were not detected in rat hepatocytes. uni-lj.siresearchgate.net |

| Dog | Feces | Metabolism leads to the formation of metabolites M-I through M-VI. uni-lj.siresearchgate.net |

| Monkey | Urine | Metabolic profile in hepatocytes is identical to that in humans, suggesting it may be a more relevant model. uni-lj.siresearchgate.net |

| Human | Bile/Feces and Urine | Extensive metabolism via CYP2C8 and CYP3A4; active metabolites M-III and M-IV have long half-lives. europa.eu |

Deuterium (B1214612) Isotope Labeling Strategies for Metabolic Stabilization

Deuterium isotope labeling is a powerful strategy used in metabolic research for two primary purposes: tracing metabolites and altering metabolic pathways (metabolic stabilization). medchemexpress.com Replacing hydrogen with its heavier, stable isotope deuterium creates a stronger chemical bond (the C-D bond), which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. wikipedia.org

Metabolite Tracing: One common technique involves metabolizing a 1:1 mixture of the non-labeled (native) drug and its deuterium-labeled version in systems like human liver microsomes. mdpi.comresearchgate.net The resulting samples are analyzed by HRMS. Custom software can then search the data for "isotope pairs"—ions that are separated by a specific mass difference corresponding to the number of deuterium atoms. mdpi.comnih.gov For pioglitazone labeled with four deuterium atoms (D4-pioglitazone), researchers searched for ion pairs with a mass shift of 4 Da. mdpi.comresearchgate.net This method successfully identified eight metabolite pairs for pioglitazone, including unexpected metabolites that were not found using other standard search methods. mdpi.com

Metabolic Stabilization: Deuterium can be strategically placed at a site of metabolism to slow down the reaction rate. This has been applied to pioglitazone, which is a racemic mixture of two stereoisomers ((R)- and (S)-pioglitazone) that rapidly interconvert in the body. nih.gov By replacing the hydrogen atom at the chiral center with deuterium, the interconversion was slowed, allowing researchers to study the pharmacological effects of each stereoisomer independently. nih.govresearchgate.net This research revealed that the (R)-stereoisomer (PXL065) retains the desired therapeutic effects on nonalcoholic steatohepatitis (NASH), while the (S)-stereoisomer is primarily responsible for the PPARγ activity associated with side effects like weight gain. nih.gov Importantly, this deuteration at the chiral center did not alter the downstream metabolic pathways, as no new major metabolites were formed. cloudfront.net This demonstrates the potential of deuterium labeling to create safer, more effective versions of existing drugs by fine-tuning their metabolic profiles. assumption.edu

| Strategy | Description | Application and Findings for Pioglitazone |

|---|---|---|

| Metabolite Tracing (Mass-Shift Filtering) | A 1:1 mixture of labeled and unlabeled drug is metabolized. Software searches for ion pairs with a specific mass difference. | Identified 8 metabolite pairs of pioglitazone, including two unexpected metabolites (a hydroxypropanamide form and an aldehyde hydrolysis form). mdpi.com |

| Metabolic Stabilization (Kinetic Isotope Effect) | Deuterium is placed at a site of metabolism (e.g., a chiral center) to slow down metabolic reactions like epimerization or oxidation. | Stabilized the (R) and (S) stereoisomers of pioglitazone, allowing for separate evaluation. Revealed that the (R)-isomer is responsible for NASH efficacy while the (S)-isomer causes PPARγ-related side effects. nih.gov |

Structure Activity Relationship Sar Studies of Didehydropioglitazone, 5z

Comparative Analysis with Pioglitazone (B448) and Thiazolidinediones

Didehydropioglitazone, (5Z)- is a structural analog of pioglitazone, a well-known member of the thiazolidinedione (TZD) class of antidiabetic agents. The primary structural difference is the presence of a double bond within the thiazolidinedione ring, specifically in the (5Z) configuration. nih.gov This modification distinguishes it from pioglitazone, which has a saturated thiazolidinedione ring. wikipedia.org

Thiazolidinediones, as a class, are known to be agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. nih.govtg.org.au The activation of PPARγ leads to the transcription of genes that enhance insulin (B600854) sensitivity. Didehydropioglitazone, (5Z)- also functions as a PPARγ agonist, and its biological activity is often compared to that of pioglitazone and other TZDs like rosiglitazone (B1679542). nih.gov

Studies have shown that Didehydropioglitazone, (5Z)- exhibits a comparable blood glucose reduction to pioglitazone. The fundamental pharmacophore for the TZD class includes the thiazolidine-2,4-dione head, a central phenyl ring, and a lipophilic tail, all of which are present in both pioglitazone and Didehydropioglitazone, (5Z)-. nih.gov The interaction with PPARγ is a key determinant of their biological activity, and even small structural changes can influence the potency and efficacy of these compounds. nih.govresearchgate.net

Table 1: Comparative Efficacy of Thiazolidinediones

| Compound | Blood Glucose Reduction (%) | Mechanism of Action |

|---|---|---|

| Pioglitazone | 23.07 | PPARγ Agonist |

| Didehydropioglitazone (5Z) | Comparable to Pioglitazone | PPARγ Agonist |

| Novel Derivative 1 | 21.71 | Enhanced PPARγ Activation |

| Novel Derivative 2 | 22.84 | Increased Adiponectin Levels |

Data from various studies indicate that Didehydropioglitazone exhibits blood glucose reduction comparable to pioglitazone and other novel derivatives synthesized from thiazolidinedione frameworks.

Impact of the (5Z) Configuration on Biological Activity

The (5Z) configuration of the exocyclic double bond in Didehydropioglitazone is a critical determinant of its biological activity. This specific stereochemistry influences how the molecule binds to the ligand-binding domain of PPARγ. The geometry imposed by the Z-isomer is thought to be crucial for establishing the necessary interactions within the receptor's active site.

The alternative (5E) isomer has been shown to have different biological properties, highlighting the importance of the double bond's configuration. The rigidity introduced by the double bond, in contrast to the more flexible single bond in pioglitazone, can affect the molecule's conformation and its ability to adopt the optimal orientation for receptor binding. This structural constraint can lead to differences in binding affinity and activation of the PPARγ receptor compared to the saturated parent compound.

Substituent Effects on the Thiazolidinedione Core and Aromatic Moieties

The general SAR for thiazolidinediones indicates that the thiazolidine-2,4-dione nucleus is essential for activity. juniperpublishers.com Modifications at the 5-position of this ring system significantly impact the biological response. semanticscholar.org In the case of Didehydropioglitazone, (5Z)-, the benzylidene substituent at this position is crucial for its interaction with PPARγ.

Molecular Modeling and Docking Studies for SAR Elucidation

Molecular modeling and docking studies are powerful computational tools used to understand the SAR of Didehydropioglitazone, (5Z)- at a molecular level. researchgate.netjournaljpri.com These methods allow researchers to visualize and predict how the molecule interacts with the three-dimensional structure of the PPARγ ligand-binding domain. nih.gov

Docking simulations can predict the binding orientation of Didehydropioglitazone, (5Z)- within the active site of PPARγ. nih.gov These studies often reveal key hydrogen bond interactions between the thiazolidinedione head group of the ligand and specific amino acid residues in the receptor, such as tyrosine and histidine. The hydrophobic tail of the molecule typically occupies a hydrophobic pocket within the receptor.

By comparing the docking scores and binding modes of Didehydropioglitazone, (5Z)- with those of pioglitazone and other analogs, researchers can gain insights into the structural features that are critical for high-affinity binding and potent receptor activation. semanticscholar.orgresearchgate.net These computational approaches are invaluable for rational drug design and for guiding the synthesis of new derivatives with improved pharmacological profiles. nih.gov

Design and Synthesis of Novel Didehydropioglitazone Derivatives

Didehydropioglitazone as a Synthetic Building Block

Didehydropioglitazone serves as a valuable starting material for the creation of new thiazolidinedione derivatives. Its synthesis can be achieved through methods like the Knoevenagel or Darzens condensation, or by the controlled dehydration of pioglitazone (B448). The presence of the reactive benzylidene-thiazolidinedione core allows for a variety of chemical modifications, making it an attractive synthetic intermediate for researchers aiming to develop pharmaceuticals with potentially improved efficacy and safety profiles. preprints.orgenamine.netspecificpolymers.com

Diversification Strategies for Derivative Synthesis

To explore the therapeutic potential of didehydropioglitazone further, chemists employ several diversification strategies to modify its core structure. These strategies primarily involve oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions for Novel Analogues

Oxidation reactions offer a pathway to introduce new functional groups into the didehydropioglitazone molecule. libretexts.orgyoutube.comncert.nic.inlibretexts.orgck12.org The use of oxidizing agents can lead to the formation of various analogues, such as carboxylic acids or ketones. For instance, the oxidation of a substituent on the pyridine (B92270) ring or the ethyl group could yield new derivatives with altered polarity and biological activity. The specific outcome of the oxidation depends on the chosen reagent and reaction conditions.

Table 1: Potential Products of Didehydropioglitazone Oxidation

| Oxidizing Agent | Potential Product |

| Potassium permanganate | Carboxylic acids or ketones |

| Hydrogen peroxide | N-oxides, hydroxylamines, or epoxides researchgate.net |

This table is illustrative and based on general principles of organic oxidation reactions.

Reduction Reactions for Structural Modification

Reduction reactions provide a means to alter the saturation and conformation of the didehydropioglitazone structure. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to target specific functional groups. For example, reduction of the exocyclic double bond would yield pioglitazone, while reduction of the ketone groups in the thiazolidinedione ring would lead to hydroxylated derivatives. These modifications can significantly impact the molecule's interaction with its biological targets.

Table 2: Potential Products of Didehydropioglitazone Reduction

| Reducing Agent | Potential Product |

| Sodium borohydride | Alcohols |

| Lithium aluminum hydride | Alcohols or amines |

| Hydrogen/Nickel catalyst | Amines from nitriles (if applicable) ibchem.com |

This table is illustrative and based on general principles of organic reduction reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a powerful tool for introducing a wide range of substituents onto the didehydropioglitazone scaffold. ibchem.comwikipedia.orgresearchgate.netlumenlearning.com These reactions involve the displacement of a leaving group by a nucleophile. lumenlearning.com In the context of didehydropioglitazone, the phenylmethylene group can potentially be replaced by other substituents, leading to a diverse array of derivatives. The choice of nucleophile, which can range from simple ions like cyanide to more complex molecules like amines or thiols, allows for extensive structural diversification. ibchem.com

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Hydroxide ion | Alcohol ibchem.com |

| Cyanide ion | Nitrile ibchem.com |

| Ammonia | Amine ibchem.com |

| Amines or thiols | Substituted thiazolidinedione derivatives |

This table is illustrative and based on general principles of nucleophilic substitution reactions.

Biological Screening of Didehydropioglitazone Derivatives

The synthesized derivatives of didehydropioglitazone undergo rigorous biological screening to evaluate their therapeutic potential, particularly their antidiabetic properties.

Antidiabetic Activity as PPARγ Agonists

Thiazolidinediones, the class of compounds to which didehydropioglitazone belongs, are known to exert their antidiabetic effects primarily by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. nih.govnih.govgoogle.com Activation of PPARγ leads to enhanced insulin (B600854) sensitivity, improved glucose uptake in tissues like adipose and muscle, and a reduction in hepatic glucose production. nih.gov

Table 4: Antidiabetic Activity of Selected Thiazolidinedione Derivatives

| Compound | Target | Key Findings |

| Novel Thiazolidinedione Derivatives (3h-3j) | PPARγ | Showed significant hypoglycemic effects in a dexamethasone-induced diabetic rat model. nih.gov |

| Thiazolidinedione Derivatives (6 and 11) | α-amylase, PPARγ | Compound 6 showed the highest potency against α-amylase and both compounds 6 and 11 exhibited potent antihyperglycemic activity in an alloxan-induced diabetic rat model. nih.gov |

| Chloro-substituted derivative (209a) | PPARγ | Exhibited more potent activity than standard therapy at the same dose in in-vivo studies. researchgate.net |

This table summarizes findings from different research articles on various thiazolidinedione derivatives, not specifically derivatives of didehydropioglitazone unless stated.

The continuous exploration of didehydropioglitazone as a synthetic template holds promise for the discovery of new and improved antidiabetic agents with optimized pharmacological profiles.

Exploration of Anti-Inflammatory Potential

The anti-inflammatory properties of didehydropioglitazone and its derivatives have been a significant area of research, primarily stemming from the known anti-inflammatory effects of the parent compound, pioglitazone. Research has demonstrated that pioglitazone can reduce pro-inflammatory responses, suggesting a potential therapeutic role in conditions like sepsis and type 2 diabetes. nih.govnih.gov This has prompted further investigation into its derivatives.

Studies have shown that pioglitazone exerts its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov In a study on polymicrobial sepsis in mice, pioglitazone treatment led to decreased levels of pro-inflammatory cytokines and a reduction in NF-κB activity in the lungs. nih.gov Specifically, pioglitazone treatment was associated with increased expression of IκBα protein, an inhibitor of NF-κB, which in turn corresponded with decreased NF-κB activity. nih.gov

The synthesis of novel thiazolidinedione derivatives has been a key strategy to explore and enhance these anti-inflammatory effects. By creating hybrid molecules that combine the thiazolidinedione nucleus with other pharmacologically active structures, researchers aim to develop more potent anti-inflammatory agents. nih.gov For example, the synthesis of thiazolidinedione-quinoline molecular hybrids has been explored to modulate cytokines involved in the inflammatory cascade. nih.gov

Research into other thiazolidinone derivatives has also yielded promising results. For instance, certain thiazolidinone derivatives bearing a benzenesulfonamide (B165840) moiety have shown significant cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Molecular docking studies have helped to understand the binding interactions of these derivatives within the active site of COX-2, aiding in the design of more potent inhibitors. nih.gov The structural characteristics, such as the presence of a 4-hydroxy group on a phenyl ring, have been shown to contribute to more selective COX-2 inhibition. nih.gov

The table below summarizes the anti-inflammatory activity of selected thiazolidinedione derivatives from various studies.

| Compound/Derivative | Target/Assay | Key Findings |

| Pioglitazone | NF-κB inhibition in polymicrobial sepsis model | Decreased pro-inflammatory cytokines and NF-κB activity in the lung. nih.gov |

| Pioglitazone | Inflammatory markers in Type 2 Diabetes patients | Reduced A1GP and CRP levels, suggesting an anti-inflammatory effect. nih.gov |

| Thiazolidinedione-quinoline hybrids (LPSF/ZKD2 and LPSF/ZKD7) | IFN-γ and TNF-α levels | Significant dose-dependent decrease in IFN-γ and TNF-α concentrations. nih.gov |

| Thiazolidinone-benzenesulfonamide derivatives (3a, 3b, 3f, 3g, 3j) | COX-2 inhibition | Showed pronounced COX-2 percentage inhibition, with compound 3b being a good lead candidate. nih.gov |

| Naproxen thiourea (B124793) derivatives (4 and 7) | Carrageenan-induced paw edema in rats | Demonstrated potent anti-inflammatory activity. mdpi.com |

Investigation of Other Therapeutic Modalities (e.g., Anticancer, Antifungal)

Beyond their anti-inflammatory potential, didehydropioglitazone and its parent compound's derivatives, thiazolidinediones (TZDs), have been investigated for other therapeutic applications, most notably in cancer therapy. nih.govnih.govnih.gov

The anticancer effects of TZDs are believed to be mediated through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov These effects are often linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in cell differentiation and proliferation. nih.govnih.gov For instance, pioglitazone has been shown to inhibit the proliferation and metastasis of human pancreatic cancer cells by inducing differentiation and inhibiting the expression of angiogenic factors. nih.gov

The synthesis of novel thiazolidine-2,4-dione derivatives has been a key focus in the development of new anticancer agents. nih.govmdpi.com Researchers have successfully synthesized various derivatives and evaluated their in vitro anticancer activity against a range of human tumor cell lines. nih.gov For example, new 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives have shown activity against leukemia, non-small cell lung cancer, colon cancer, and other cancer cell lines. nih.gov DNA cleavage studies have also been conducted to understand the mechanism of action of these compounds. nih.gov

Furthermore, the antifungal activity of thiazolidinedione derivatives has been explored. Recent patent literature has disclosed (Z)-5-decylidenethiazolidine-2,4-dione as having good antifungal activity against Candida albicans. nih.gov The thiazolidin-2,4-dione scaffold is recognized for its versatility, allowing for substitutions at different positions to generate a wide range of biological activities, including antimicrobial action by inhibiting cytoplasmic Mur ligases. nih.gov

The table below presents a summary of the anticancer and antifungal activities of selected thiazolidinedione derivatives.

| Compound/Derivative | Therapeutic Area | Key Findings |

| Pioglitazone | Pancreatic Cancer | Inhibited proliferation and metastasis of pancreatic cancer cells in vitro and in vivo. nih.gov |

| 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives (e.g., 5d) | Anticancer | Active against a panel of 60 human tumor cell lines, including leukemia and non-small cell lung cancer. nih.gov |